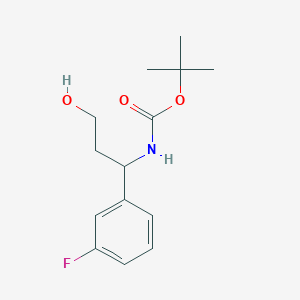

tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate

Beschreibung

tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate (CAS: 944470-56-8) is a chiral carbamate derivative with the molecular formula C₁₄H₂₀FNO₃ and a molecular weight of 269.31 g/mol . Structurally, it features a tert-butyl carbamate group attached to a 3-hydroxypropyl chain substituted with a 3-fluorophenyl ring. The (S)-enantiomer is explicitly documented, highlighting its stereochemical significance in pharmaceutical synthesis . This compound is utilized as a key intermediate in organic and medicinal chemistry, particularly in the development of bioactive molecules. Its hydroxyl group enhances solubility and enables further functionalization, such as esterification or oxidation .

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(3-fluorophenyl)-3-hydroxypropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(7-8-17)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOYRNJYKWKOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679395 | |

| Record name | tert-Butyl [1-(3-fluorophenyl)-3-hydroxypropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862466-15-7 | |

| Record name | tert-Butyl [1-(3-fluorophenyl)-3-hydroxypropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate, with CAS No. 2376439-65-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C14H20FNO3, and it has a molecular weight of 269.31 g/mol. This compound is characterized by the presence of a fluorophenyl group, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the fluorine atom in the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability. This compound has been studied for its effects on several biological pathways, including:

- Anti-inflammatory Activity : Research indicates that derivatives of carbamate compounds often exhibit anti-inflammatory properties. For instance, similar compounds have shown inhibition of TNFα production in LPS-stimulated models, suggesting that this compound may modulate inflammatory responses .

- Antimicrobial Properties : Some studies have demonstrated that related compounds possess moderate antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The specific activity of this compound against these pathogens requires further exploration .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's cytotoxicity and efficacy against different cell lines. For example, studies on structurally similar compounds have reported IC50 values in the nanomolar range for inhibiting specific enzymes involved in inflammatory pathways .

Case Studies

Toxicity and Hazard Information

The safety profile of this compound indicates several precautionary measures:

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H320 | Causes eye irritation |

| H335 | May cause respiratory irritation |

Precautionary statements include avoiding contact with skin and eyes, and ensuring proper ventilation when handling the compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that tert-butyl carbamates can serve as promising candidates in the development of anticancer agents. The compound's structural features allow for interactions with biological targets such as enzymes and receptors involved in cancer progression. For instance, studies have shown that modifications to the phenyl group can enhance the compound's binding affinity and selectivity towards specific cancer cell lines.

Case Study: Polo-like Kinase Inhibition

In a study focused on inhibiting Polo-like kinase 1 (Plk1), a key regulator in cell division, derivatives of tert-butyl carbamates were synthesized and evaluated for their inhibitory activity. The results indicated that certain modifications led to significant reductions in cell proliferation in vitro, highlighting the potential of this compound class in cancer therapeutics .

| Compound | IC50 (μM) | Solubility (μg/ml) |

|---|---|---|

| tert-Butyl Carbamate Derivative A | 4.38 ± 0.41 | 2.2 |

| tert-Butyl Carbamate Derivative B | >50 | <1 |

Organic Synthesis

Intermediate in Chemical Reactions

tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and coupling reactions.

Synthetic Pathways

The synthesis typically involves the reaction of 3-fluorophenol with tert-butyl chloroformate in the presence of a base like triethylamine, followed by hydrolysis to yield the desired carbamate product. This method is advantageous for producing high-purity compounds suitable for further applications.

Biological Studies

Potential Biological Activities

Research has explored the biological interactions of tert-butyl carbamates with biomolecules. The hydroxypropyl moiety can facilitate hydrogen bonding with proteins, potentially leading to alterations in enzymatic activity or receptor function.

Material Science

Development of New Materials

In material science, this compound is being investigated for its potential use as a building block in polymer chemistry and other advanced materials applications. Its unique properties may contribute to enhanced performance characteristics in coatings, adhesives, and composites.

Applications Table

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anticancer agents targeting specific kinases |

| Organic Synthesis | Intermediate for complex organic molecules |

| Biological Studies | Investigating interactions with biomolecules |

| Material Science | Building block for polymers and advanced materials |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with tert-butyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate, differing in substituents, functional groups, or stereochemistry. Key comparisons include physicochemical properties, stability, and applications.

tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate

- Structure : Replaces the 3-hydroxypropyl chain with a cyclopropane ring.

- Molecular Formula: C₁₄H₁₈FNO₂; MW: 251.3 g/mol .

- Properties: White solid, stable under normal conditions but reactive with strong oxidizers. No acute toxicity data available .

(S)-tert-Butyl (1-(3-hydroxyphenyl)ethyl)carbamate

- Structure : Hydroxyl group on the phenyl ring instead of the propyl chain.

- Molecular Formula: C₁₃H₁₉NO₃; MW: 237.30 g/mol .

- Properties: Limited solubility data; marketed as a rare chemical (price: $2,000/g) .

- Key Difference: The phenolic hydroxyl group may increase acidity and hydrogen-bonding capacity compared to the aliphatic hydroxyl in the target compound.

tert-Butyl [(2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate

- Structure : Chloro and hydroxy substituents on a butane chain with a phenyl group.

- Molecular Formula: C₁₅H₂₁ClNO₃; MW: 298.79 g/mol .

tert-Butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate

- Structure : Replaces the 3-hydroxy group with a ketone (3-oxo).

- Molecular Formula: C₁₄H₁₈FNO₃; MW: 267.3 g/mol .

- Key Difference : The ketone group increases electrophilicity, making it prone to reductions or nucleophilic additions, unlike the hydroxyl group in the target compound.

tert-Butyl (1-cyanocyclohexyl)(3-hydroxypropyl)carbamate

- Structure : Combines a cyclohexyl cyanide group with a 3-hydroxypropyl chain.

- Molecular Formula: Not explicitly stated; MW: inferred from synthesis steps .

Data Table: Comparative Analysis

Vorbereitungsmethoden

Starting Material and Initial Functionalization

The process often begins with S-BOC-(3-fluorophenyl)alanine, which is converted into its Weinreb amide derivative. This intermediate is crucial for controlled ketone formation in subsequent steps.

The N−H of the BOC group in the Weinreb amide is first deprotonated using a simple Grignard reagent (e.g., methyl or benzylmagnesium halide) to facilitate the next addition reaction.

Key Carbon-Carbon Bond Formation

A Barbier-type reaction is employed where magnesium metal and 2-(2-bromoethyl)-1,3-dioxane react with the deprotonated Weinreb amide to yield a ketoacetal intermediate. This step is vital for introducing the 3-hydroxypropyl chain and the fluorophenyl moiety in a controlled manner.

The ketoacetal intermediate undergoes oxidative acetal cleavage using ozone, producing an ester intermediate.

Selective Reduction and Stereochemical Control

The ester intermediate is selectively reduced at low temperature with N-Selectride, favoring the formation of the desired stereoisomer.

Alternatively, diastereoselective reduction of the ketone moiety in the ketoacetal with aluminum triisopropoxide in 2-propanol can be performed, though this tends to yield the undesired diastereomer.

Intramolecular Cyclization and Carbamate Formation

The undesired diastereomeric alcohol can be converted to a mesylate and heated to induce intramolecular cyclization, forming an oxazolidinone ring via displacement of the mesylate by the BOC carbonyl, releasing tert-butyl alcohol. This reaction restores the desired stereochemistry.

The oxazolidinone intermediate is then converted to a nitrile using hydroxylamine hydrochloride in ethanol with catalytic toluenesulfonic acid under reflux conditions.

Basic aqueous hydrolysis of the nitrile followed by treatment with di-tert-butyl dicarbonate yields the target tert-butyl carbamate compound.

Process Optimization and Scale-Up

The second process route, although longer, is preferred for industrial scale due to the use of inexpensive reagents, simple reaction conditions, and high overall yields.

Both processes have been successfully run on a multikilogram scale, demonstrating their practicality for pharmaceutical manufacturing.

Data Table: Summary of Key Reaction Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Weinreb amide formation | S-BOC-(3-fluorophenyl)alanine + N-methyl-N-methoxyamine | Weinreb amide intermediate | Prepares for controlled ketone formation |

| 2 | Deprotonation | Grignard reagent (methyl or benzylmagnesium halide) | Activation of BOC N−H | Facilitates Barbier addition |

| 3 | Barbier reaction | Mg, 2-(2-bromoethyl)-1,3-dioxane | Ketoacetal intermediate | Key C-C bond formation |

| 4 | Oxidative cleavage | Ozone | Ester intermediate | Opens acetal protecting group |

| 5 | Selective reduction | N-Selectride, low temperature | Desired stereoisomer of hydroxy compound | High stereoselectivity |

| 6 | Alternative reduction | Aluminum triisopropoxide in 2-propanol | Undesired diastereomer | Requires further stereochemical correction |

| 7 | Mesylation and cyclization | Mesyl chloride, heat | Oxazolidinone formation | Restores desired stereochemistry |

| 8 | Conversion to nitrile | Hydroxylamine hydrochloride, toluenesulfonic acid, reflux | Nitrile intermediate | Precursor to carbamate formation |

| 9 | Hydrolysis and carbamate formation | Basic aqueous hydrolysis, di-tert-butyl dicarbonate | tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate | Final product |

Additional Notes on Solubility and Formulation

- For in vivo and formulation purposes, tert-butyl carbamates similar to this compound are prepared as stock solutions in solvents like DMSO, PEG300, Tween 80, and corn oil, ensuring clear solutions before proceeding to subsequent solvent additions. Physical methods such as vortexing, ultrasound, or mild heating aid dissolution.

Summary of Research Findings

The multi-step preparation method employing Weinreb amide intermediates and Barbier-type additions is well-documented and optimized for stereochemical control and scalability.

Selective reductions using N-Selectride provide the desired stereoisomer with high yield, while alternative reductions require further stereochemical correction steps.

Intramolecular cyclization via mesylate displacement is an effective strategy to correct stereochemistry when undesired diastereomers are formed.

The overall synthetic route is practical for large-scale pharmaceutical production, balancing cost, yield, and simplicity.

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate?

Synthesis requires pH and temperature control to minimize side reactions. For carbamate derivatives, reactions typically proceed under inert atmospheres (e.g., nitrogen) with catalysts like Pd2(dba)3/BINAP or CuI/Pd(PPh3)2Cl2. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical for tracking progress .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. HPLC ensures purity, especially when isolating intermediates in multi-step syntheses. For crystalline derivatives, X-ray diffraction provides solid-state conformation data .

Q. How should this compound be stored to ensure stability?

Store in a cool, dry environment (2–8°C) away from strong oxidizers and acids. Use amber glass vials to prevent photodegradation. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf-life .

Q. What purification methods are suitable for isolating this carbamate derivative?

Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates impurities. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. Centrifugal partition chromatography (CPC) is an alternative for polar byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the carbamate group in this compound?

The tert-butyl carbamate group acts as a protective moiety for amines. Under acidic conditions (e.g., HCl/MeOH), it cleaves via hydrolysis, regenerating the free amine. Computational studies (DFT) can model transition states for cleavage or nucleophilic substitution reactions .

Q. How can researchers resolve contradictions in missing physicochemical data (e.g., melting point, solubility)?

Differential scanning calorimetry (DSC) determines melting points, while shake-flask methods or HPLC solubility assays quantify solubility in solvents like water, DMSO, or ethanol. QSPR models predict properties using molecular descriptors when experimental data is unavailable .

Q. What computational strategies are used to predict biological activity?

Molecular docking (e.g., AutoDock Vina) screens interactions with target proteins like enzymes or receptors. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., 3-fluorophenyl) with bioactivity, guiding structural optimization .

Q. How can in vitro assays assess the compound’s potential therapeutic effects?

Enzyme inhibition assays (e.g., fluorescence-based kinetics) evaluate interactions with targets like kinases or proteases. Cytotoxicity screening in cell lines (e.g., MTT assay) identifies IC50 values. Metabolite stability is tested via liver microsome incubations .

Q. What protocols are recommended for ecotoxicity testing?

Follow OECD guidelines: acute toxicity assays using Daphnia magna (48-hour LC50) or algal growth inhibition tests (72-hour EC50). Biodegradability is assessed via OECD 301B (CO2 evolution). Bioaccumulation potential is modeled using logPow values .

Q. How can side reactions during synthesis be diagnosed and mitigated?

LC-MS identifies byproducts (e.g., deprotected amines or oxidized intermediates). Adjusting reaction stoichiometry, temperature, or catalyst loading minimizes side reactions. For Pd-mediated couplings, chelating agents (e.g., EDTA) reduce metal-induced degradation .

Q. Methodological Notes

- Data Validation : Cross-reference experimental results with peer-reviewed studies on analogous carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) to identify trends .

- Safety : Use fume hoods and personal protective equipment (PPE) when handling fluorinated compounds, as decomposition may release hydrogen fluoride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.